

In-Depth Technical Guide to Direct Brown 210 (C.I. Direct Brown 2)

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Compound of Interest

Compound Name: *DIRECT BROWN 210*

Cat. No.: *B1175307*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and toxicological profile of the disazo dye commonly referred to as **Direct Brown 210**. Through a thorough review of available data, this document establishes that **Direct Brown 210** is chemically identified as C.I. Direct Brown 2.

Chemical Identity and Structure

Initial investigations into "**Direct Brown 210**" revealed conflicting data regarding its precise chemical identity, with multiple CAS numbers and molecular formulas cited in various commercial and technical sources. However, a detailed analysis confirms that the most reliably characterized and scientifically documented entity corresponding to this dye is C.I. Direct Brown 2.

The definitive chemical identifiers for this compound are provided in the table below.

Identifier	Value
Chemical Name	C.I. Direct Brown 2
IUPAC Name	disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate[1]
Synonyms	Direct Fast Brown M, Azocard Brown M, C.I. 22311, Brown M[2][3]
CAS Number	2429-82-5[1][4]
Colour Index (C.I.) No.	22311[4][5]
Molecular Formula	C ₂₉ H ₁₉ N ₅ Na ₂ O ₇ S[1][4]
SMILES String	<chem>Nc1ccc2cc(S(=O)(=O)[O-])c(N=Nc3ccc(-c4ccc(N=Nc5ccc(O)c(C(=O)[O-])c5)cc4)cc3)c(O)c2c1.[Na+].[Na+]</chem>
Chemical Class	Disazo Dye (Benzidine-based)[1][6]

The molecular structure of C.I. Direct Brown 2 is presented below:

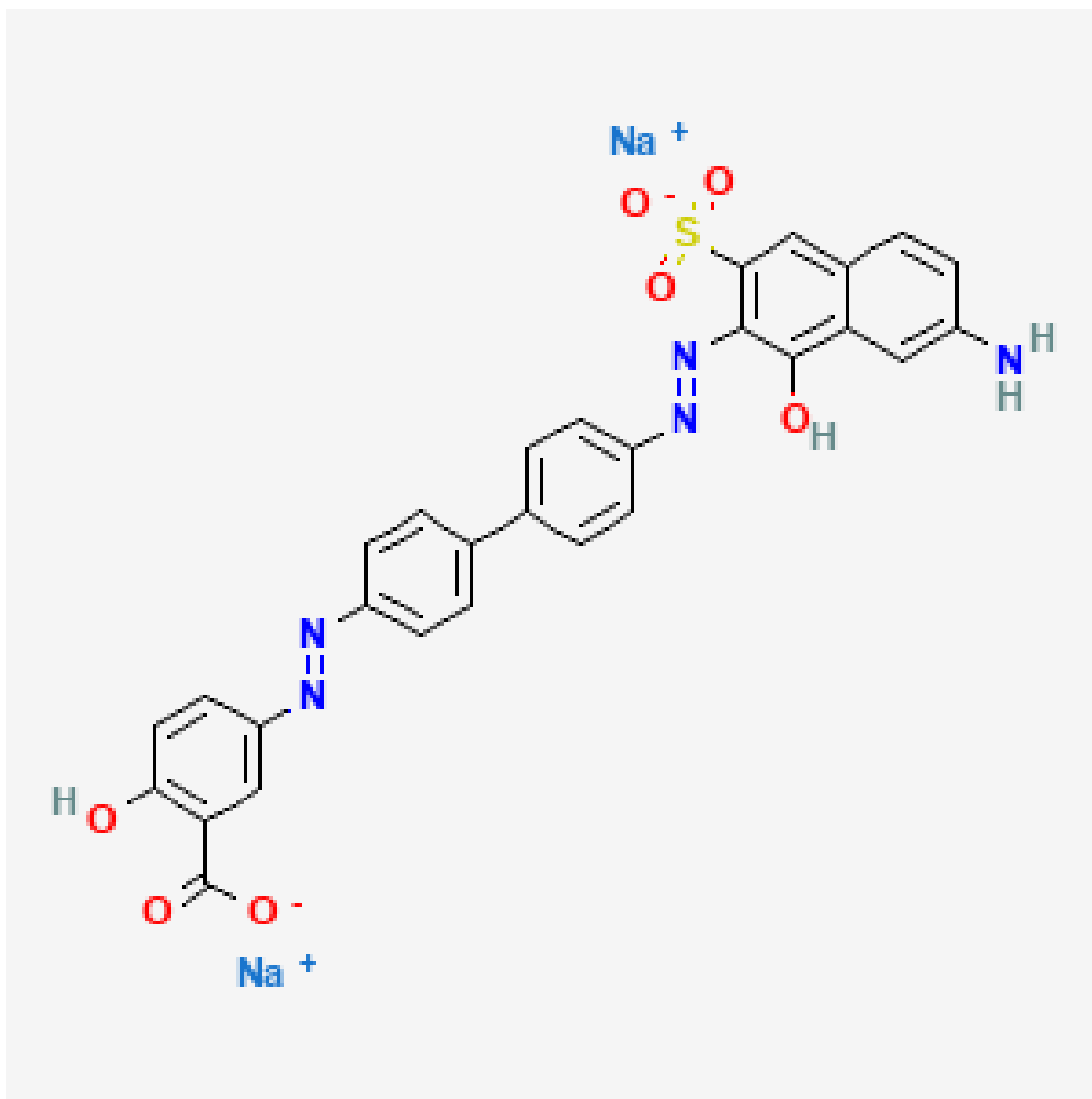


Figure 1. Chemical Structure of C.I. Direct Brown 2.

Physicochemical and Spectral Properties

C.I. Direct Brown 2 is a reddish-brown solid or dark brown powder.[1] As a direct dye, it is designed to have a high affinity for cellulosic fibers and is soluble in water.[2][6] A summary of its key physicochemical and spectral properties is detailed in Table 2. While specific experimental data for properties such as melting and boiling points are not readily available in the literature, computed values and general characteristics are provided.

Table 2: Physicochemical and Spectral Properties of C.I. Direct Brown 2

Property	Value/Characteristic
Molecular Weight	627.5 g/mol [1]
Appearance	Reddish-brown solid or dark brown powder[1]
Solubility	Soluble in water (1 to 10 mg/mL at 20°C)[1], soluble in ethanol (palm red light solution), slightly soluble in acetone, and insoluble in other organic solvents.[4]
Melting Point	Data not available
Boiling Point	Data not available
UV-Vis λ_{max}	Not specified in available literature. Azo dyes typically exhibit broad absorption in the visible range (400-700 nm).
FT-IR Spectroscopy	Expected peaks include N=N stretching (azo groups) around 1400-1500 cm^{-1} , as well as characteristic peaks for aromatic C-H and C=C stretching, O-H stretching, and S=O stretching from the sulfonic acid group.

Experimental Protocols

Synthesis of C.I. Direct Brown 2

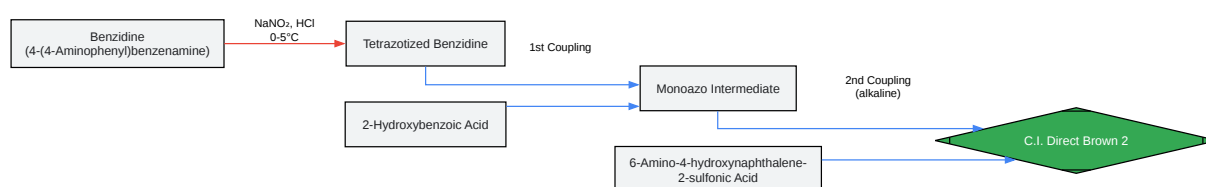
A general method for the synthesis of C.I. Direct Brown 2 involves a multi-step diazotization and coupling process.[4]

Protocol:

- Tetrazotization of Benzdine:** 4-(4-Aminophenyl)benzenamine (benzdine) is treated with two equivalents of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5°C) to form the corresponding bis-diazonium salt.
- First Coupling Reaction:** The tetrazotized benzdine is first coupled with 2-Hydroxybenzoic acid (salicylic acid).[4]

- **Second Coupling Reaction:** Subsequently, under alkaline conditions, the resulting intermediate is coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to yield the final C.I. Direct Brown 2 dye.[4]

The synthesis pathway is visualized in the diagram below.



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A simplified workflow for the synthesis of C.I. Direct Brown 2.

Analytical Method: UV-Visible Spectroscopy

While specific spectral data for C.I. Direct Brown 2 is not widely published, a general protocol for its analysis by UV-Visible spectroscopy can be outlined. This is crucial for verifying the identity, purity, and concentration of the dye in experimental solutions.

Protocol:

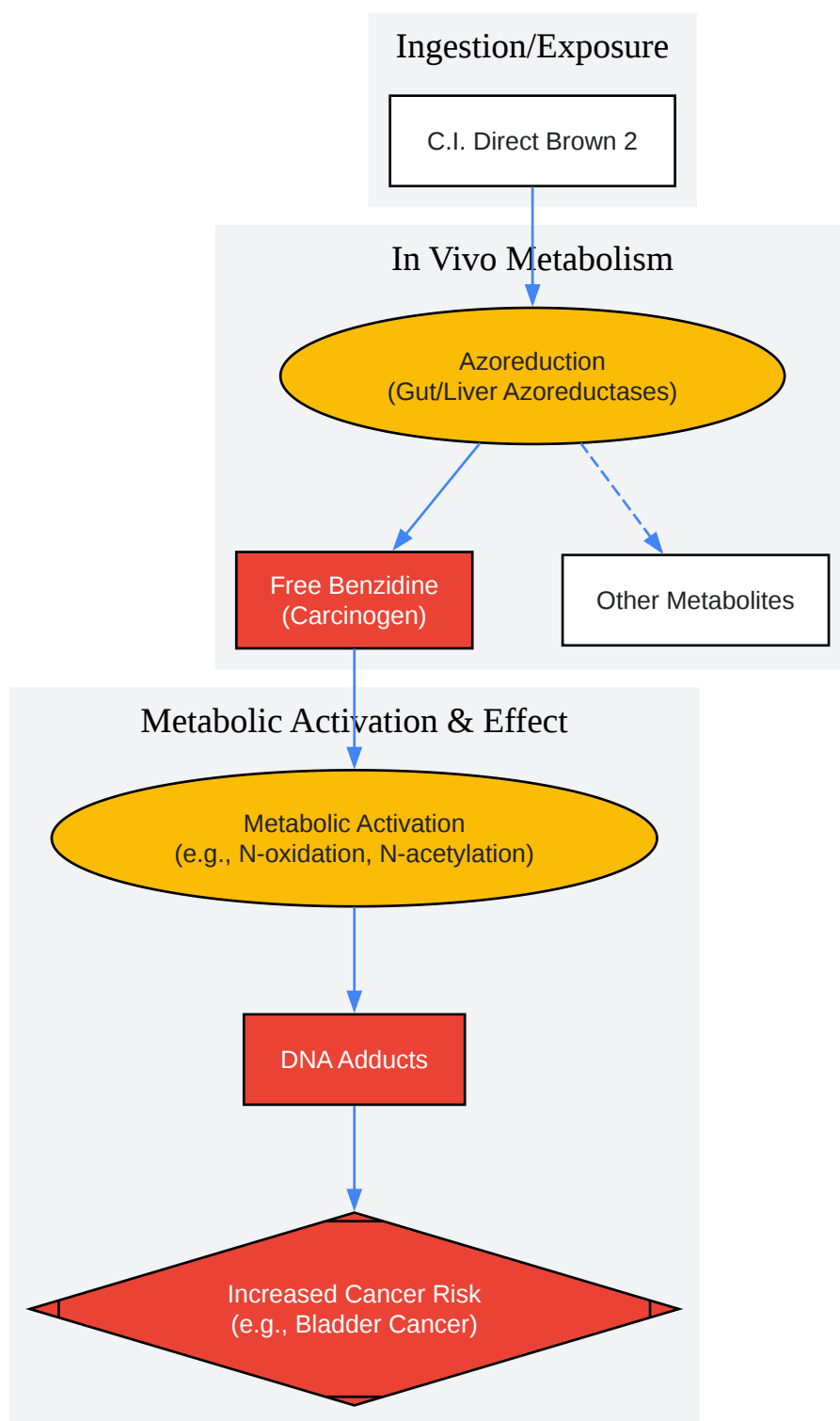
- **Preparation of Stock Solution:** Accurately weigh a precise amount of C.I. Direct Brown 2 and dissolve it in a known volume of a suitable solvent (e.g., deionized water) in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).
- **Preparation of Standard Solutions:** Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis spectrophotometer and set the scanning wavelength range (e.g., 200-800 nm).
- **Blank Measurement:** Use the pure solvent as a blank to zero the instrument.

- **Sample Measurement:** Record the absorption spectrum for each standard solution.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). A plot of absorbance at λ_{max} versus concentration should yield a linear calibration curve according to the Beer-Lambert law, which can be used to determine the concentration of unknown samples.

Toxicological Profile and Metabolic Pathway

The primary toxicological concern associated with C.I. Direct Brown 2 is its classification as a benzidine-based dye.^[1] Benzidine is a known human carcinogen.^[7] The azo linkages in the dye molecule can be cleaved in vivo by azoreductase enzymes present in the liver and gut microbiota.^[7] This metabolic process, known as azoreduction, releases the free benzidine, which can then undergo further metabolic activation to carcinogenic intermediates that can bind to DNA, leading to an increased risk of cancer, particularly of the bladder.^{[8][9]}

The metabolic pathway leading to the release of carcinogenic benzidine is illustrated below.



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Metabolic pathway of C.I. Direct Brown 2 leading to carcinogenic risk.

Due to these toxicological concerns, the use of benzidine-based dyes is highly regulated, and appropriate safety precautions should be taken when handling C.I. Direct Brown 2 in a research setting.

Conclusion

Direct Brown 210 is most accurately identified as C.I. Direct Brown 2 (CAS: 2429-82-5). It is a water-soluble disazo dye with a well-defined chemical structure. While it possesses useful properties as a direct dye for cellulosic materials, its toxicological profile, stemming from its benzidine-based structure, necessitates careful handling and consideration in any research or industrial application. The information provided in this guide serves as a foundational resource for professionals working with this compound.

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